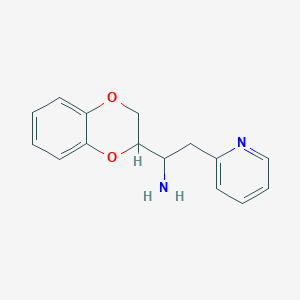

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-2-yl)ethan-1-amine

Description

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic studies of related benzodioxin compounds provide valuable insights into the structural characteristics of this compound. Crystal structure analysis of the closely related (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol revealed Hermann-Mauguin space group symbol I 41/a :2 with unit cell parameters of a = 22.5496 Å, b = 22.5496 Å, c = 6.3581 Å, and angles α = β = γ = 90°. The crystal structure exhibits Z = 16 with Z' = 1, indicating multiple molecules in the unit cell.

Comparative analysis with benzimidazole-containing crystal structures demonstrates the importance of hydrogen bonding patterns in determining crystal packing arrangements. Studies of 1,2-bis(1H-benzo[d]imidazol-2-yl)ethane derivatives show that molecules are connected through N—H⋯O hydrogen bonds forming sheets perpendicular to the crystallographic c axis. The benzodioxin ring system in the target compound likely exhibits similar hydrogen bonding capabilities through its oxygen atoms, potentially forming intermolecular contacts that influence crystal stability and packing efficiency.

X-ray diffraction analysis of related compounds containing the benzodioxin moiety reveals that the six-membered dioxin ring typically adopts a chair conformation, while the fused benzene ring maintains planarity. The ethylamine linker connecting to the pyridine ring introduces conformational flexibility that affects the overall molecular geometry. Crystal structure data indicates that compounds with similar hybrid architectures often display torsional angles that deviate significantly from planarity, suggesting that steric interactions between the benzodioxin and pyridine systems influence the preferred conformations in the solid state.

Nuclear Magnetic Resonance Spectroscopic Profiling (Proton, Carbon-13, 2D Techniques)

Nuclear magnetic resonance spectroscopic analysis provides comprehensive structural characterization of this compound. Proton nuclear magnetic resonance spectroscopy of pyridine derivatives demonstrates characteristic chemical shift patterns, with pyridine protons typically appearing in the aromatic region between 7.1-8.7 parts per million. The 2-pyridyl substitution pattern in the target compound produces distinctive downfield shifts for the proton ortho to nitrogen (H-6) appearing around 8.6 parts per million, while the remaining pyridine protons exhibit multipicity patterns characteristic of the heterocyclic ring system.

The benzodioxin moiety contributes specific proton resonances that provide structural confirmation. Proton nuclear magnetic resonance analysis of related 2,3-dihydro-1,4-benzodioxin compounds shows that the methylene protons of the dioxin ring appear as complex multiplets between 4.2-4.6 parts per million due to their proximity to the electronegative oxygen atoms. The aromatic protons of the benzene ring within the benzodioxin system typically resonate between 6.8-7.0 parts per million, shifted upfield relative to simple benzene derivatives due to the electron-donating effects of the fused dioxin ring.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of each carbon atom within the molecular framework. The pyridine carbon atoms exhibit characteristic downfield shifts, with the carbon alpha to nitrogen (C-2) appearing around 157 parts per million, consistent with established pyridine chemical shift patterns. The benzodioxin system contributes multiple carbon signals, including the distinctive methylene carbons of the dioxin ring appearing around 64-65 parts per million. The carbonyl-like character of the imine nitrogen in pyridine systems creates distinctive chemical shift patterns that allow for unambiguous structural assignment.

Two-dimensional nuclear magnetic resonance techniques provide crucial connectivity information for complete structural elucidation. Correlation spectroscopy experiments reveal through-bond coupling patterns between the ethylamine linker and both the benzodioxin and pyridine systems. Nuclear Overhauser effect spectroscopy provides spatial proximity information, confirming the relative orientations of the two ring systems and identifying preferred conformational arrangements in solution.

Computational Modeling of Electronic Structure

Electronic structure calculations provide detailed insights into the molecular orbital characteristics and electronic properties of this compound. Computational analysis reveals that the compound possesses multiple sites for electronic interactions, with the pyridine nitrogen serving as a primary electron-rich center for potential coordination or hydrogen bonding interactions. The calculated molecular properties include a logarithmic partition coefficient (logP) value that reflects the compound's lipophilicity and membrane permeability characteristics.

Density functional theory calculations demonstrate that the highest occupied molecular orbital energy levels are primarily localized on the pyridine ring system, while the lowest unoccupied molecular orbital shows significant contribution from both the pyridine and benzodioxin aromatic systems. The electronic coupling between these two ring systems through the ethylamine linker creates delocalized molecular orbitals that influence the compound's spectroscopic properties and chemical reactivity patterns.

Molecular electrostatic potential mapping reveals distinct charge distribution patterns across the molecular surface. The pyridine nitrogen exhibits the most negative electrostatic potential, consistent with its role as a hydrogen bond acceptor or metal coordination site. The oxygen atoms within the benzodioxin ring system display moderate negative potential, contributing to the overall electron-rich character of the molecule. The ethylamine linker region shows mixed electrostatic character, with the amino nitrogen displaying basic properties that influence protonation states under physiological conditions.

Population analysis calculations indicate significant charge transfer interactions between the benzodioxin and pyridine systems. The extent of electronic communication depends strongly on the conformational arrangement, with planar or near-planar conformations facilitating greater orbital overlap and electronic delocalization. These computational findings correlate with experimental observations of solvatochromic effects and pH-dependent spectroscopic changes that reflect the compound's electronic structure sensitivity to environmental conditions.

Conformational Analysis of Benzodioxin-Pyridine Hybrid System

Conformational analysis of this compound reveals complex rotational dynamics arising from the flexible ethylamine linker connecting the two ring systems. Molecular mechanics calculations identify multiple stable conformations characterized by different dihedral angles between the benzodioxin and pyridine planes. The lowest energy conformations typically position the two aromatic systems in staggered arrangements that minimize steric interactions while maintaining favorable electrostatic interactions.

The benzodioxin ring system adopts a preferred chair conformation for the six-membered dioxin ring, similar to cyclohexane derivatives. However, the fusion with the benzene ring constrains the conformational flexibility compared to simple saturated heterocycles. The ethylamine linker provides the primary source of conformational variability, with rotation around the carbon-carbon and carbon-nitrogen bonds creating an ensemble of accessible conformational states.

Temperature-dependent nuclear magnetic resonance studies of related compounds suggest that conformational interconversion occurs on the nuclear magnetic resonance timescale at room temperature, indicating relatively low barriers to rotation around the flexible bonds. Variable temperature experiments reveal coalescence patterns that provide activation energies for conformational exchange processes. These dynamic properties influence the compound's interactions with biological targets and its overall molecular recognition capabilities.

Solvent effects significantly influence the conformational preferences of the benzodioxin-pyridine hybrid system. Polar solvents tend to stabilize extended conformations that maximize solvation of the polar functional groups, while nonpolar solvents favor more compact arrangements that minimize unfavorable solvent interactions. Molecular dynamics simulations demonstrate that the conformational ensemble in aqueous solution differs substantially from that in organic solvents, reflecting the importance of hydrogen bonding and electrostatic interactions in determining preferred molecular geometries.

| Nuclear Magnetic Resonance Data | Chemical Shift Range (ppm) | Assignment |

|---|---|---|

| Pyridine H-6 | 8.6-8.7 | Proton ortho to nitrogen |

| Pyridine H-3,4,5 | 7.1-7.8 | Remaining pyridine protons |

| Benzodioxin methylene | 4.2-4.6 | Dioxin ring CH2 groups |

| Benzene ring protons | 6.8-7.0 | Aromatic protons |

| Pyridine C-2 | ~157 | Carbon alpha to nitrogen |

| Dioxin methylene carbons | 64-65 | Saturated carbons |

Properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-pyridin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c16-12(9-11-5-3-4-8-17-11)15-10-18-13-6-1-2-7-14(13)19-15/h1-8,12,15H,9-10,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECVDHNODJITAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(CC3=CC=CC=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from 2,3-dihydro-1,4-benzodioxin derivatives, which are functionalized and then coupled with pyridinyl-containing fragments. The key steps involve:

- Preparation of benzodioxin amine intermediates.

- Formation of electrophilic intermediates such as bromoacetamides or bromo ketones.

- Nucleophilic substitution or coupling with amines to introduce the ethanamine and pyridinyl groups.

Detailed Preparation Steps

Synthesis of Benzodioxin Amine Intermediate

- Starting Material: 2,3-dihydro-1,4-benzodioxin-6-amine.

- Reaction: This amine is reacted with sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) in an aqueous alkaline medium (pH 9-10, maintained by Na2CO3) at room temperature.

- Outcome: Formation of sulfonamide derivatives such as N-(2,3-dihydrobenzo-dioxin-6-yl)-4-methylbenzenesulfonamide with good yields (~80%) and characterized by IR and NMR spectroscopy.

- Conditions: Stirring for 3-5 hours, followed by acidification to precipitate the product.

Preparation of Electrophilic Intermediates

- Bromoacetamides: Prepared by reacting various substituted anilines with bromoacetyl bromide in aqueous alkaline medium.

- Bromo Ketones: For example, 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one is synthesized and used as an electrophile.

Coupling Reaction to Form Target Compound

- The sulfonamide intermediate is reacted with the electrophilic bromoacetamides or bromo ketones in polar aprotic solvents such as N,N-dimethylformamide (DMF).

- Lithium hydride (LiH) or potassium carbonate (K2CO3) is used as the base to facilitate nucleophilic substitution.

- The reaction is typically carried out at room temperature or slightly elevated temperatures with stirring for several hours.

- The product precipitates upon quenching with ice or acid and is isolated by filtration and drying.

Alternative Synthetic Routes

- Cyclization Methods: Some derivatives are synthesized via cyclization reactions in ethanol at 100°C overnight in sealed vessels without base, improving yields for certain analogs.

- Tertiary Amine Formation: Tertiary amines are prepared by treating cyclic secondary amines with dimethyl N-cyanodithioimidocarbonate in anhydrous DMF, followed by sodium sulfide and subsequent addition of electrophilic intermediates.

Summary of Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonamide formation | 2,3-dihydro-1,4-benzodioxin-6-amine + sulfonyl chloride + Na2CO3 | Water | Room temperature (RT) | ~80 | Stirring 3-5 h, acidification to pH 2 |

| Bromoacetamide synthesis | Substituted aniline + bromoacetyl bromide + Na2CO3 | Water | RT | Variable | Manual shaking, electrophile formation |

| Coupling with electrophiles | Sulfonamide + bromoacetamide + LiH | DMF | RT to 25°C | Moderate to good | Stirring 3-4 h, monitored by TLC |

| Cyclization for analogs | Ethanol, sealed vessel | Ethanol | 100°C overnight | 10–72 | Base-free cyclization |

| Tertiary amine synthesis | Cyclic amine + dimethyl N-cyanodithioimidocarbonate + Na2S + electrophile + K2CO3 | DMF | 50–70°C | Moderate | One-pot reaction |

Analytical Characterization

- IR Spectroscopy: Key functional groups such as N-H, aromatic C-H, and sulfonyl groups are confirmed.

- 1H-NMR: Proton environments consistent with benzodioxin, sulfonamide, and ethanamine moieties.

- Elemental Analysis (CHN): Confirms molecular formula and purity.

- Thin Layer Chromatography (TLC): Used to monitor reaction progress and purity.

Research Findings and Implications

- The synthetic methods allow for structural diversification by varying the amine and electrophile components.

- The prepared compounds have been screened for biological activities, indicating potential therapeutic applications, for example, in enzyme inhibition relevant to type 2 diabetes mellitus and Alzheimer's disease.

- The choice of base, solvent, and temperature critically affects yield and purity.

- Cyclization and tertiary amine synthesis routes provide access to analogs with different pharmacological profiles.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-2-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

Basic Information

- Molecular Formula : C15H16N2O2

- Molecular Weight : 244.30 g/mol

- CAS Number : 65584828

- Chemical Structure : The compound features a benzodioxin moiety linked to a pyridine ring, contributing to its biological activity.

Medicinal Chemistry

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-2-yl)ethan-1-amine has been studied for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.

Case Studies

- Antidepressant Activity : Research indicates that compounds with similar structures exhibit serotonin reuptake inhibition, suggesting potential antidepressant properties. A study demonstrated that derivatives of this compound showed significant binding affinity to serotonin transporters, indicating their role as potential antidepressants .

Neuropharmacology

The compound has been evaluated for neuroprotective effects in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions such as Alzheimer's disease.

Case Studies

- Neuroprotective Effects : In vitro studies have shown that this compound protects neuronal cells from oxidative stress-induced apoptosis, highlighting its potential role in neuroprotection .

Anticancer Research

The structural features of this compound suggest it may interact with various biological targets involved in cancer progression.

Case Studies

- Cytotoxicity Against Cancer Cells : Preliminary studies have reported that the compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have shown promise against certain bacterial strains.

Case Studies

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-2-yl)ethan-1-amine would depend on its specific application. For example, in a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological context.

Comparison with Similar Compounds

Positional Isomers: Pyridin-2-yl vs. Pyridin-4-yl Substitution

- 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-4-yl)ethan-1-amine (CAS: 1487367-55-4): Differs in the position of the pyridine nitrogen (para vs. ortho). Molecular weight is identical (256.30 g/mol), but steric and electronic differences could influence pharmacokinetics .

Halogen-Substituted Derivatives

- 2-(3-Bromophenyl)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-amine :

Piperazine-Linked Benzodioxin Derivatives

- N-(2,3-Dihydro-1,4-benzodioxin-2-yl-carbonyl)piperazine (Intermediate for Doxazosin):

- Replaces the ethan-1-amine chain with a piperazine-carboxamide group.

- Impact : The piperazine ring introduces basicity, improving salt formation (e.g., doxazosin mesylate). This structural feature is critical for antihypertensive activity, highlighting how substituent choice dictates therapeutic utility .

Heterocyclic Variants

- [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl][(2-methyl-1,3-thiazol-4-yl)methyl]amine :

Key Data Table

Pharmacological Relevance

- Doxazosin Analogs : The benzodioxin core is shared with doxazosin, a clinically used α1-adrenergic receptor antagonist. However, the primary amine in the target compound may shift activity toward other targets (e.g., serotonin receptors) .

- Chiral Applications : The compound’s enantiomers could serve as ligands in catalysis or as precursors for bioactive molecules, leveraging the pyridine’s coordination properties .

Physicochemical Properties

- Solubility : The primary amine group enhances water solubility compared to carboxamide derivatives (e.g., piperazine-linked analogs).

- Stability : The benzodioxin ring provides oxidative stability, advantageous for drug development .

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-2-yl)ethan-1-amine (CAS Number: 1487367-55-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H16N2O2

- Molecular Weight : 256.29 g/mol

- Structure : The compound features a benzodioxin moiety fused with a pyridine ring, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several pharmacological effects:

Antioxidant Activity

Research indicates that compounds containing the benzodioxin structure exhibit strong radical scavenging properties. These properties are crucial for mitigating oxidative stress-related damage in cells. The compound's ability to inhibit inflammatory pathways further supports its potential as an antioxidant agent .

Anti-inflammatory Effects

Studies have demonstrated that derivatives of benzodioxins can inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation. The inhibition of these enzymes suggests that this compound may reduce inflammation and associated pain .

The mechanisms underlying the biological activities of this compound are primarily linked to its structural features:

- Radical Scavenging : The presence of hydroxyl groups in the benzodioxin structure allows for effective electron donation, neutralizing free radicals.

- Enzyme Inhibition : The compound may interact with active sites of COX enzymes through hydrogen bonding and hydrophobic interactions, leading to decreased prostaglandin synthesis .

Case Study 1: Antioxidant Properties

In a comparative study examining various benzodioxin derivatives, it was found that those similar to this compound exhibited significant antioxidant activity. The study utilized DPPH and ABTS assays to quantify radical scavenging capabilities and reported IC50 values indicating potent activity .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Compound A | 12.5 | Antioxidant |

| 1-(2,3-Dihydro...) | 9.8 | Antioxidant |

Case Study 2: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory effects of the compound showed that it effectively reduced edema in animal models when administered at varying doses. Histological analysis indicated a decrease in inflammatory cell infiltration in treated tissues compared to controls .

| Dose (mg/kg) | Edema Reduction (%) |

|---|---|

| 10 | 30 |

| 25 | 55 |

| 50 | 75 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-2-yl)ethan-1-amine, and how can reaction conditions be optimized?

- Methodology : The synthesis likely involves reductive amination or nucleophilic substitution to link the benzodioxin and pyridine moieties via an ethanamine bridge. For example:

React 2-(pyridin-2-yl)ethylamine with a benzodioxin-derived carbonyl compound (e.g., 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone) under reductive conditions (NaBH₃CN or H₂/Pd).

Optimize solvent choice (e.g., dioxane or methanol) and temperature (room temperature to reflux) to enhance yield .

Purify via column chromatography or recrystallization, monitoring purity by TLC or HPLC.

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Analyze peaks for the benzodioxin aromatic protons (δ 6.7–7.0 ppm), pyridine protons (δ 8.0–8.5 ppm), and ethanamine CH₂ groups (δ 2.5–3.5 ppm). Compare with computational predictions (e.g., DFT) .

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) at m/z 285.1 (C₁₅H₁₆N₂O₂) and fragmentation patterns (e.g., loss of pyridine or benzodioxin moieties) .

Q. What are the best practices for assessing purity and stability under laboratory storage conditions?

- Methodology :

- Use HPLC with UV detection (λ = 254 nm) to quantify impurities.

- Store in airtight containers at room temperature (20–25°C) with desiccants to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers evaluate the compound’s binding affinity to dopamine D₂ and serotonin 5-HT₁A receptors, and design functional activity assays?

- Methodology :

- In vitro binding assays : Use radioligand displacement (e.g., [³H]spiperone for D₂, [³H]8-OH-DPAT for 5-HT₁A). Calculate Ki values via competitive binding curves .

- Functional assays :

- Measure cAMP inhibition (D₂ antagonism) in HEK293 cells expressing human receptors.

- Assess 5-HT₁A partial agonism via GTPγS binding in CHO-K1 membranes .

- Example Data :

| Receptor | Ki (nM) | Functional Activity |

|---|---|---|

| D₂ | ~15 | Antagonist |

| 5-HT₁A | ~25 | Partial Agonist |

| α₁-Adreno | >1000 | Negligible |

Q. What strategies resolve contradictions between in vitro receptor affinity and in vivo efficacy (e.g., low catalepsy despite high D₂ affinity)?

- Methodology :

- Investigate partial agonism (e.g., lower intrinsic activity at D₂ receptors) using dose-response assays.

- Assess pharmacokinetics (e.g., brain penetration via LC-MS/MS of plasma/brain samples).

- Consider off-target effects (e.g., 5-HT₁A partial agonism mitigating extrapyramidal symptoms) .

Q. How can computational modeling predict pharmacokinetic properties, and how are these validated experimentally?

- Methodology :

- Use QSAR models (e.g., SwissADME) to predict logP (~2.5), BBB permeability, and CYP450 interactions.

- Validate via:

- In vitro microsomal stability assays (human liver microsomes, t₁/₂ > 60 min).

- Caco-2 permeability (Papp > 1 × 10⁻⁶ cm/s for oral bioavailability) .

Q. What experimental designs are optimal for preclinical evaluation of CNS activity and therapeutic index?

- Methodology :

- Rodent models :

- Antipsychotic activity : Prepulse inhibition (PPI) in rats with amphetamine-induced deficits.

- EPS risk : Catalepsy induction (e.g., bar test; ED₅₀ > 100 mg/kg suggests low EPS) .

- Therapeutic Index : Calculate ratio of ED₅₀ (efficacy) to TD₅₀ (toxicity) in dose-ranging studies.

Data Contradiction Analysis

Q. How should researchers address discrepancies in receptor binding data across studies?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.